molecular formula C17H22FN7O B6437513 4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 2549033-37-4

4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B6437513
CAS No.: 2549033-37-4
M. Wt: 359.4 g/mol
InChI Key: WNDZZYOCPDQYRH-UHFFFAOYSA-N
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Description

4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a useful research compound. Its molecular formula is C17H22FN7O and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.18698651 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is involved in the production of pyrimidine, a vital compound required by organisms for the synthesis of DNA.

Mode of Action

The compound interferes with the production of pyrimidine by blocking the action of DHODH . By inhibiting this enzyme, the compound disrupts the normal synthesis of pyrimidine, thereby affecting the DNA synthesis process.

Biochemical Pathways

The inhibition of DHODH leads to a decrease in the production of pyrimidine. This affects the pyrimidine biosynthesis pathway , which is crucial for the synthesis of DNA. The downstream effect of this disruption is a decrease in DNA synthesis, which can prevent the multiplication and spreading of organisms that rely on this pathway .

Result of Action

The primary result of the compound’s action is the prevention of the multiplication and spreading of organisms that rely on the pyrimidine biosynthesis pathway for DNA synthesis . By inhibiting DHODH and disrupting pyrimidine production, the compound can effectively halt the growth of these organisms.

Biochemical Analysis

Biochemical Properties

4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA gyrase and DNA topoisomerase IV, which are crucial for controlling bacterial DNA topology . These interactions suggest that the compound may have potential as an antibacterial agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been observed to modulate the JAK/STAT signaling pathway, which is critical for immune responses . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as DNA gyrase and DNA topoisomerase IV by binding to their active sites, preventing them from performing their functions . Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to have a half-life of approximately 121.6 minutes in liver microsomal assays . Long-term effects on cellular function include sustained inhibition of target enzymes and prolonged modulation of signaling pathways, which can lead to changes in cell behavior and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . This localization is crucial for its activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins . This localization is essential for its role in modulating gene expression and enzyme activity.

Properties

IUPAC Name

4-[2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN7O/c1-13-10-15(23-6-8-26-9-7-23)22-17(21-13)25-4-2-24(3-5-25)16-14(18)11-19-12-20-16/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDZZYOCPDQYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC=C3F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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